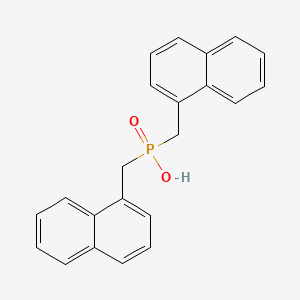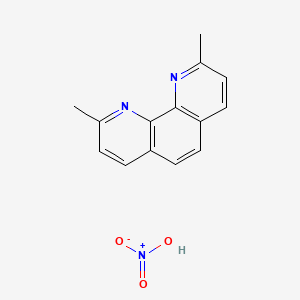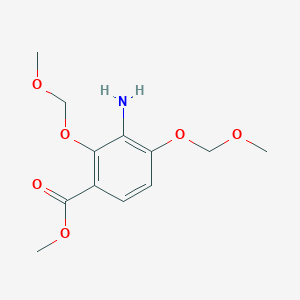![molecular formula C17H18O B12621507 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918134-72-2](/img/structure/B12621507.png)
1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H18O It is a derivative of benzene, featuring a methyl group and a phenylbutenyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-4-hydroxybenzene with 4-phenylbut-2-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired ether compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the phenylbutenyl group to a single bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Saturated phenylbutyl ether
Substitution: Various substituted benzene derivatives
Scientific Research Applications
1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylbutenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can impact cellular redox states and signaling pathways.
Comparison with Similar Compounds
- 1-Methyl-4-[(4-phenylbutyl)oxy]benzene
- 1-Methyl-4-[(4-phenylbut-3-en-1-yl)oxy]benzene
- 1-Methyl-4-[(4-phenylbut-2-yn-1-yl)oxy]benzene
Uniqueness: 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene is unique due to the presence of the phenylbutenyl ether group, which imparts distinct chemical reactivity and potential biological activity. The position and nature of the double bond in the phenylbutenyl group can significantly influence the compound’s properties compared to its analogs.
Properties
CAS No. |
918134-72-2 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-methyl-4-(4-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C17H18O/c1-15-10-12-17(13-11-15)18-14-6-5-9-16-7-3-2-4-8-16/h2-8,10-13H,9,14H2,1H3 |
InChI Key |
MMUYODCEQUZJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)

![[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12621448.png)

![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)



![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12621473.png)

![Benzaldehyde, 5-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-2-fluoro-](/img/structure/B12621489.png)
![2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12621490.png)
![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)

